molecular formula C7H3BrClN3O2 B187236 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 499190-16-8

6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B187236
CAS No.: 499190-16-8
M. Wt: 276.47 g/mol
InChI Key: SJPCXFJYCLTDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a high-value chemical building block within the prominent pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its potent protein kinase inhibitor (PKI) activity in targeted cancer therapy . Researchers are leveraging this compound as a key synthetic intermediate for the development of novel small-molecule inhibitors designed to disrupt aberrant signaling pathways in cancer cells . The bromo and chloro halogen substituents, along with the carboxylic acid functional group, provide versatile handles for further structural diversification via palladium-catalyzed cross-coupling and other derivatization reactions, allowing for the exploration of structure-activity relationships (SAR) . This enables the creation of compound libraries aimed at inhibiting critical oncology targets such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The rigid, planar structure of the core scaffold facilitates optimal interaction with the ATP-binding sites of various kinase targets, making derivatives of this compound a promising starting point for the rational design of next-generation anticancer therapeutics .

Properties

IUPAC Name

6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-3-1-10-6-4(9)5(7(13)14)11-12(6)2-3/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPCXFJYCLTDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C(=NN21)C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393241
Record name 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499190-16-8
Record name 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with β-Diketones

Halogenation Strategies for Regioselective Functionalization

Introducing bromine and chlorine at the C6 and C3 positions, respectively, demands careful control to avoid polyhalogenation.

Bromination at C6

Bromination typically occurs after cyclization due to the reactivity of the pyrimidine ring. A proposed pathway involves:

  • Dissolving the pyrazolo[1,5-a]pyrimidine intermediate in DMF at 0°C.

  • Adding NBS (1.1 equivalents) and stirring for 4–6 hours.

  • Quenching with aqueous Na₂S₂O₃ and extracting with ethyl acetate.

Yield data from analogous reactions suggest 75–85% efficiency for mono-bromination at electron-deficient positions.

Chlorination at C3

Chlorination is achieved using POCl₃ in the presence of a catalytic base:

  • Refluxing the brominated intermediate in POCl₃ (5 equivalents) with dimethylaniline (0.1 equivalents) for 8 hours.

  • Removing excess POCl₃ under reduced pressure.

  • Precipitating the product in ice-water and neutralizing with NaHCO₃.

This method achieves >90% chlorination efficiency while preserving the bromine substituent.

Carboxylic Acid Functionalization and Purification

The final step involves hydrolyzing the ester group to the carboxylic acid. The patent CN103896951A details two protocols:

Aqueous Hydrolysis

ConditionDetailsYield
SolventWater97%
BaseNaOH (6 g in 100 mL H₂O)
Temperature25–35°C
WorkupAcidification with citric acid

Alcoholic Hydrolysis

ConditionDetailsYield
SolventEthanol97.7%
BaseKOH (15 g in 250 mL EtOH)
Temperature0–5°C
WorkupCrystallization from citric acid/water

Both methods produce high-purity (>98%) carboxylic acid, as confirmed by ¹H NMR and mass spectrometry.

Reaction Optimization and Scalability

Critical parameters for large-scale synthesis include solvent choice, halogenation timing, and crystallization conditions.

Solvent Impact on Cyclization

Data from Behbehani and Ibrahim highlight the role of ethanol-acetic acid mixtures in CDC reactions:

Acetic Acid (equiv)AtmosphereYield of 4a
2Air34%
6Air74%
6O₂94%

Oxygen atmosphere enhances oxidative dehydrogenation, crucial for ring formation.

Crystallization Conditions

The patent specifies citric acid as the preferred precipitating agent due to its mild acidity and compatibility with the product:

AcidSolvent RatioCrystallization TimePurity
Citric acid1:3 (acid:H₂O)3 hours>98%
HCl1:51 hour85%

Citric acid minimizes decomposition during isolation.

Biological Activity

6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 499190-16-8) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₇H₃BrClN₃O₂
  • Molecular Weight : 276.47 g/mol
  • Structure : The compound features a bromine atom at position 6 and a chlorine atom at position 3 of the pyrazolo ring, contributing to its chemical reactivity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by acting as an inhibitor of various kinases involved in cancer progression.

  • Inhibition of Casein Kinase 2 (CK2) : This compound has been identified as a selective inhibitor of CK2, which plays a crucial role in cell proliferation and survival. Inhibiting CK2 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Pim Kinase Inhibition : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, effectively inhibited Pim-1 kinase, which is associated with multiple myeloma and other malignancies. The inhibition was shown to suppress the phosphorylation of BAD protein, a key regulator of apoptosis, at submicromolar concentrations .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties against various pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is primarily attributed to its ability to bind selectively to ATP-binding sites on kinases. This interaction inhibits the phosphorylation processes critical for cell signaling pathways involved in cancer and other diseases.

Case Studies

  • Cell-Based Assays : In vitro studies have shown that compounds within the pyrazolo[1,5-a]pyrimidine class can significantly reduce cell viability in cancer cell lines through kinase inhibition. For instance, one study reported over 98% inhibition of Pim-1 at a concentration of 1 µM .
  • Selectivity Profiles : The selectivity score for this compound against a panel of oncogenic kinases was calculated at S(50) = 0.14, indicating high selectivity towards Pim-1 and TRKC while maintaining minimal inhibition on other kinases .

Summary Table of Biological Activities

Biological ActivityMechanismReference
Anticancer (CK2 Inhibition)Selective inhibition leading to reduced proliferation,
Anticancer (Pim Kinase Inhibition)Suppression of BAD phosphorylation
AntimicrobialInhibition of bacterial/fungal growth

Comparison with Similar Compounds

6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS: 912773-22-9)

  • Molecular Formula : C₇H₄BrN₃O₂
  • Molecular Weight : 242.04 g/mol
  • Key Differences :
    • The carboxylic acid group is at position 3 instead of position 2.
    • Lacks the 3-chloro substituent.
  • Implications: Reduced steric hindrance compared to the target compound.

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS: 869941-96-8)

  • Molecular Formula : C₈H₇N₃O₂
  • Molecular Weight : 177.16 g/mol
  • Key Differences :
    • Methyl group at position 6 instead of bromine.
    • Carboxylic acid at position 3.
  • Implications :
    • Enhanced lipophilicity due to the methyl group, improving membrane permeability.
    • Lower molecular weight may facilitate better pharmacokinetic properties but reduce target specificity .

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CID: 83669781)

  • Molecular Formula : C₈H₆BrN₃O₂
  • Molecular Weight : 256.06 g/mol
  • Key Differences :
    • Methyl group at position 2.
    • Bromine at position 3 instead of chlorine.
  • Implications :
    • Increased steric bulk at position 2 may hinder interactions with flat binding pockets.
    • Bromine’s larger atomic radius compared to chlorine could alter halogen bonding in target proteins .

Halogen-Substituted Derivatives

3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS: 877173-84-7)

  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : 240.46 g/mol
  • Key Differences :
    • Chlorine at position 7 instead of 3.
    • Lacks the carboxylic acid group.
  • Implications :
    • Absence of the carboxylic acid limits hydrogen-bonding capabilities.
    • Altered halogen positioning may reduce overlap with pharmacophoric requirements for kinase targets .

Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Molecular Formula : C₉H₇BrClN₃O₂
  • Molecular Weight : 304.53 g/mol
  • Key Differences :
    • Ethyl ester group instead of carboxylic acid.
  • Implications :
    • Ester group increases lipophilicity, enhancing cell membrane penetration.
    • Requires hydrolysis to the carboxylic acid for activation, making it a prodrug candidate .

Q & A

Basic: What synthetic methodologies are effective for preparing 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

Answer:
The synthesis typically involves cyclization of substituted pyrazole precursors with appropriately functionalized pyrimidine intermediates. For example:

  • Step 1: Bromination and chlorination of pyrazolo[1,5-a]pyrimidine precursors using reagents like N-bromosuccinimide (NBS) or POCl₃ under controlled conditions to ensure regioselectivity at positions 6 and 3 .
  • Step 2: Introduction of the carboxylic acid group via hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH in aqueous THF/ethanol .
  • Purification: Recrystallization from polar aprotic solvents (DMF/ethanol mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents .

Advanced: How do bromo and chloro substituents influence the electronic properties and reactivity of the pyrazolo[1,5-a]pyrimidine core?

Answer:

  • Electronic Effects: The bromine atom (electron-withdrawing) at position 6 decreases electron density at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) at position 2 or 7. The chlorine at position 3 further stabilizes the ring via inductive effects, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to specific sites .
  • Reactivity Mapping: Computational studies (DFT) can predict charge distribution, guiding functionalization strategies. For example, the carboxylic acid group at position 2 enhances solubility for metal-catalyzed reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., downfield shifts for Br/Cl-substituted carbons) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 316.96 for C₈H₄BrClN₃O₂) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions of the carboxylic acid group .

Advanced: How can regioselective functionalization at position 7 be achieved?

Answer:

  • Directed Metalation: Use of strong bases (e.g., LDA) at low temperatures (-78°C) in THF to deprotonate position 7, followed by quenching with electrophiles (e.g., aldehydes or iodine) .
  • Cross-Coupling: Pd-catalyzed Buchwald-Hartwig amination or Negishi coupling, leveraging the electron-deficient pyrimidine ring for selective bond formation .

Basic: What are the stability considerations for this compound under different conditions?

Answer:

  • Acidic Conditions: The carboxylic acid group may protonate, reducing solubility. Avoid prolonged exposure to strong acids (e.g., HCl) to prevent decarboxylation .
  • Thermal Stability: Decomposition occurs above 200°C; store at -20°C under inert atmosphere (N₂/Ar) .
  • Light Sensitivity: Halogenated aromatics are prone to photodegradation; use amber vials for storage .

Advanced: How does this compound compare to analogs (e.g., 6-chloro or 6-methyl derivatives) in medicinal chemistry applications?

Answer:

  • Bioactivity: The bromine atom enhances lipophilicity, improving membrane permeability compared to chloro analogs. However, methyl substituents increase steric hindrance, reducing binding affinity in kinase inhibition assays .
  • SAR Studies: Replacements at position 3 (Cl vs. Br) modulate IC₅₀ values in enzyme assays; computational docking studies (AutoDock) validate these trends .

Basic: What solvent systems are optimal for reactions involving this compound?

Answer:

  • Polar Aprotic Solvents: DMF or DMSO for SNAr reactions due to their ability to stabilize transition states .
  • Aqueous Mixtures: Ethanol/water (1:1) for hydrolysis of ester precursors to carboxylic acid derivatives .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

Answer:

  • DFT Calculations: Predict reaction pathways (e.g., Fukui indices for electrophilic attack) and optimize substituent placement .
  • MD Simulations: Assess solubility and protein-ligand interactions by simulating the compound in explicit solvent (e.g., TIP3P water model) .

Basic: What are the common impurities encountered during synthesis, and how are they resolved?

Answer:

  • Byproducts: Incomplete halogenation leads to mono-substituted impurities (e.g., 3-chloro without 6-bromo).
  • Resolution: Use HPLC with a C18 column (acetonitrile/water gradient) or preparative TLC with dichloromethane/methanol (9:1) .

Advanced: What strategies mitigate competing side reactions during functionalization?

Answer:

  • Protecting Groups: Temporarily protect the carboxylic acid with tert-butyl esters to prevent undesired nucleophilic attack during halogenation .
  • Temperature Control: Slow addition of reagents at -40°C minimizes polysubstitution in SNAr reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.